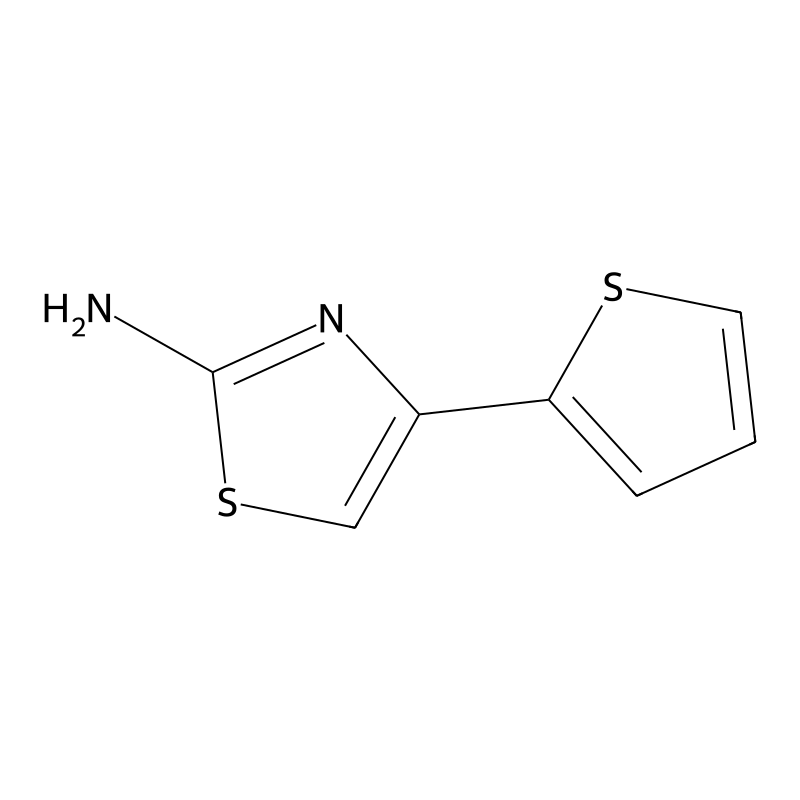4-(Thiophen-2-yl)thiazol-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
4-(Thiophen-2-yl)thiazol-2-amine (also known as 2-amino-4-(2-thienyl)thiazole) is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms in its ring structures. Studies have reported various methods for its synthesis, including condensation reactions, cyclization processes, and multi-step approaches. Source: [Synthesis of 2-amino-4-(2-thienyl)thiazole and its derivatives: )]
Potential Applications:
Research suggests that 4-(Thiophen-2-yl)thiazol-2-amine may possess various properties and functionalities potentially relevant to diverse scientific fields:
- Antimicrobial activity: Studies have investigated its potential as an antimicrobial agent against various bacterial and fungal strains. However, further research is needed to determine its efficacy and safety profile for clinical applications. Source: [Synthesis and antimicrobial activity of novel 2-amino-4-(substituted phenyl) thiazoles: )]
- Pharmaceutical development: The compound's structure and properties have led to its exploration as a potential building block for the design and synthesis of novel drug candidates. Source: [Synthesis of new 2-amino-4-arylthiazoles as potential anti-inflammatory agents: )]
- Material science: Research suggests that 4-(Thiophen-2-yl)thiazol-2-amine may be valuable in developing new materials with specific electrical or optical properties. However, further investigations are needed to explore its potential applications in this field. Source: [Electroluminescent materials based on 4-(2-thienyl)thiazole derivatives: )]
4-(Thiophen-2-yl)thiazol-2-amine is a heterocyclic compound characterized by the presence of a thiazole ring substituted with a thiophene group. The chemical structure consists of a thiazole moiety, which is a five-membered ring containing sulfur and nitrogen atoms, and an amino group attached to the thiazole at the 2-position. The thiophene ring, a five-membered aromatic ring containing sulfur, is attached to the 4-position of the thiazole. This compound is recognized for its versatility as a building block in organic synthesis and its potential biological activities.
- Formation of Schiff Bases: This compound can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis.
- Condensation Reactions: It can engage in condensation reactions with thioureas and bromo-ketones, leading to the synthesis of more complex thiazole derivatives .
- Reactivity with Electrophiles: The amino group can act as a nucleophile, allowing for electrophilic substitutions on the thiophene or thiazole rings.
Research indicates that 4-(Thiophen-2-yl)thiazol-2-amine exhibits significant biological activities:
- Antimicrobial Properties: Compounds derived from this scaffold have shown antibacterial activity against pathogens such as Mycobacterium tuberculosis and have been explored for their potential as anti-inflammatory agents .
- Inhibition of Cyclooxygenase Enzymes: Derivatives of this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes, which are key targets in the treatment of inflammation and pain .
- Corrosion Inhibition: This compound has demonstrated effectiveness as a corrosion inhibitor for mild steel in acidic environments, acting through adsorption onto metal surfaces.
The synthesis of 4-(Thiophen-2-yl)thiazol-2-amine can be achieved through several methods:
- Condensation Method: A common approach involves the reaction of thiourea with substituted bromo-ketones under acidic or basic conditions to yield thiazole derivatives. For instance, bromination of 1-(thiophen-2-yl)ethan-1-one followed by treatment with thiourea can produce the desired compound .
- Multi-step Synthesis: A more complex synthetic route may involve multiple steps, including halogenation, nucleophilic substitution, and cyclization reactions to construct various derivatives with enhanced biological properties .
4-(Thiophen-2-yl)thiazol-2-amine has several applications:
- Pharmaceutical Development: Its derivatives are being investigated for their potential use as anti-inflammatory and analgesic drugs due to their ability to inhibit specific enzymes involved in inflammatory pathways .
- Material Science: The compound is also explored for its utility in creating electrochromic materials due to the presence of conjugated systems that can change color upon electrical stimulation.
Interaction studies involving 4-(Thiophen-2-yl)thiazol-2-amine focus on its binding affinity with various biological targets:
- Enzyme Inhibition Studies: Research has demonstrated that this compound can inhibit enzymes like cyclooxygenase, which plays a crucial role in pain and inflammation pathways. These studies often utilize spectrophotometric methods to assess enzyme activity before and after treatment with the compound .
Several compounds share structural similarities with 4-(Thiophen-2-yl)thiazol-2-amine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Pyridin-2-yl)thiazol-2-amine | Pyridine ring instead of thiophene | Antimicrobial activity against Mycobacterium |
| 4-(Chlorothiophen-2-yl)thiazol-2-amine | Chlorine substitution on thiophene | Enhanced anti-inflammatory properties |
| N-(Pyridin-2-yl)thiazol-2-amines | Contains pyridine instead of thiophene | Potential iron chelation activity |
| 5-Methylthiazol-2-amines | Methyl group at C5 position | Antimicrobial properties |
These compounds demonstrate variations in biological activity based on substituents attached to the thiazole or thiophene rings, emphasizing the influence of structural modifications on their pharmacological profiles.
XLogP3
GHS Hazard Statements
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







